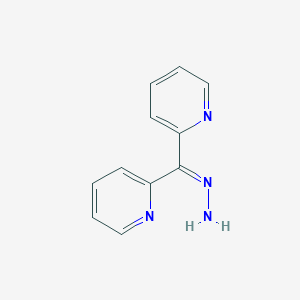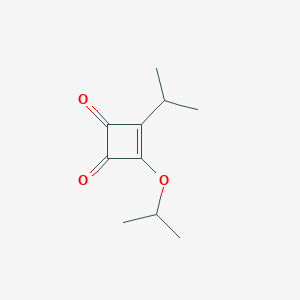
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-: is a complex organic compound Its structure includes a cyclobutene ring with two ketone groups at positions 1 and 2, an isopropoxy group at position 3, and an isopropyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- typically involves multiple steps:
Formation of the cyclobutene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of ketone groups: Oxidation reactions are used to introduce ketone functionalities at the desired positions.
Addition of isopropoxy and isopropyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone groups to alcohols or other functionalities.
Substitution: The isopropoxy and isopropyl groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology Medicine : Research into its potential as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- would depend on its specific application. In general, its reactivity is influenced by the presence of the cyclobutene ring and the ketone groups, which can participate in various chemical reactions. The isopropoxy and isopropyl groups may also affect its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutene-1,2-dione: Lacks the isopropoxy and isopropyl groups.
3-Cyclobutene-1,2-dione, 3-(methoxy)-4-(methyl)-: Similar structure but with different substituents.
3-Cyclobutene-1,2-dione, 3-(ethoxy)-4-(ethyl)-: Another similar compound with different alkoxy and alkyl groups.
Uniqueness: : The presence of the isopropoxy and isopropyl groups in 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
73279-65-9 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-propan-2-yl-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H14O3/c1-5(2)7-8(11)9(12)10(7)13-6(3)4/h5-6H,1-4H3 |
Clé InChI |
FBLBQHVIARGWAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=O)C1=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


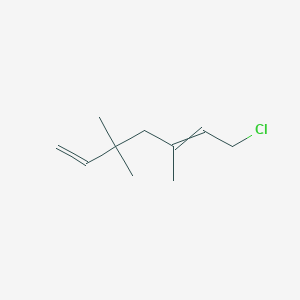

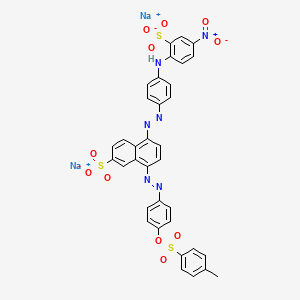
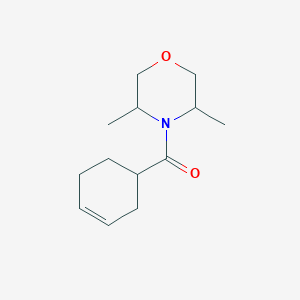

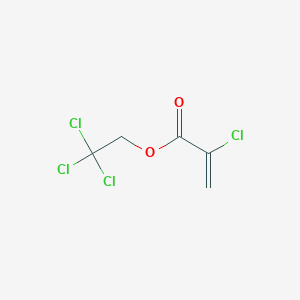
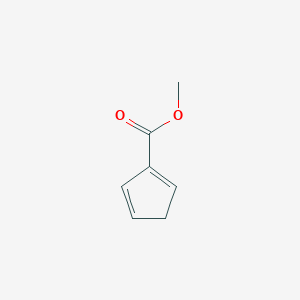
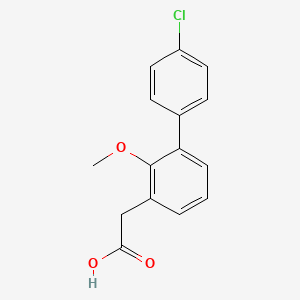

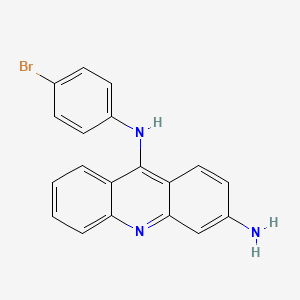

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

